molecular formula C9H8F3NOS B13518809 3-Methoxy-4-(trifluoromethyl)benzothioamide

3-Methoxy-4-(trifluoromethyl)benzothioamide

Cat. No.: B13518809
M. Wt: 235.23 g/mol
InChI Key: OBSRJRVKEUKIJC-UHFFFAOYSA-N
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Description

3-Methoxy-4-(trifluoromethyl)benzothioamide (CAS 2229218-26-0) is a high-purity benzothioamide derivative of interest in organic and medicinal chemistry research . With the molecular formula C9H8F3NOS and a molecular weight of 235.23 g/mol, this compound is characterized by its methoxy and trifluoromethyl substituents on the benzene ring, alongside a critical thioamide (C(N)=S) functional group . The compound's primary research application is as a key synthetic intermediate, particularly in the construction of nitrogen and sulfur-containing heterocycles. Thioamides of this nature have been demonstrated to serve as versatile substrates in chemoselective reactions for the synthesis of functionalized thiazoles, which are privileged scaffolds found in numerous biologically active molecules and pharmaceuticals . The presence of the trifluoromethyl group is a significant structural feature, as it is known to enhance the lipophilicity and metabolic stability of lead compounds, thereby improving their potential as pharmacophores in drug discovery research . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Properties

Molecular Formula

C9H8F3NOS

Molecular Weight

235.23 g/mol

IUPAC Name

3-methoxy-4-(trifluoromethyl)benzenecarbothioamide

InChI

InChI=1S/C9H8F3NOS/c1-14-7-4-5(8(13)15)2-3-6(7)9(10,11)12/h2-4H,1H3,(H2,13,15)

InChI Key

OBSRJRVKEUKIJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=S)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Thionation of Corresponding Benzamide

One classical approach to prepare benzothioamides is the thionation of the corresponding benzamide using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10). This method involves the conversion of the carbonyl oxygen in the amide group to sulfur, yielding the thioamide.

  • Procedure : The corresponding 3-methoxy-4-(trifluoromethyl)benzamide is treated with Lawesson’s reagent in an inert solvent such as toluene at elevated temperatures (around 90 °C).
  • Yield : Reported yields vary from moderate to high (13% to 91%), depending on reaction conditions and purification methods.
  • Purification : Column chromatography is typically required to isolate the pure thioamide product.
  • Advantages : This method is versatile and applicable to a wide range of benzamides.
  • Disadvantages : Use of toxic reagents and sometimes moderate yields.

Conversion from Nitriles via Sulfide Treatment (Aqueous Sodium Hydrogen Sulfide Method)

An alternative and efficient method involves the conversion of the corresponding aromatic nitrile to the thioamide by reaction with aqueous sulfide solutions such as sodium hydrogen sulfide (NaHS).

  • Procedure : The nitrile precursor, 3-methoxy-4-(trifluoromethyl)benzonitrile, is mixed with an aqueous solution of sodium hydrogen sulfide in the presence of an organic solvent like butanol. The mixture is heated to about 80 °C for approximately 1 hour. Acidification with hydrochloric acid follows to precipitate the thioamide.
  • Yields : Typically around 70% with high purity (active ingredient >95%).
  • Advantages : This process avoids the use of hazardous hydrogen sulfide gas, can be conducted under mild pressure conditions, and tolerates the presence of water.
  • Purification : Crystallization from the organic phase after phase separation and washing.
  • Notes : The reaction is conducted under pH-controlled conditions, and no added secondary or tertiary amines are required.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Purification Advantages Disadvantages
Thionation of benzamide 3-Methoxy-4-(trifluoromethyl)benzamide Lawesson’s reagent, toluene, 90 °C 13–91 Column chromatography Versatile, applicable to many amides Toxic reagents, moderate yields
Sulfide treatment of nitrile (NaHS method) 3-Methoxy-4-(trifluoromethyl)benzonitrile NaHS aqueous solution, butanol, 80 °C ~70 Crystallization Mild conditions, no H2S gas handling Requires nitrile precursor
Hantzsch thiazole synthesis (uses benzothioamide) This compound Ethyl 2-chloroacetoacetate, ethanol, reflux ~80 Filtration, recrystallization Efficient for thiazole synthesis Not direct synthesis of thioamide

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(trifluoromethyl)benzothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the benzothioamide to corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Methoxy-4-(trifluoromethyl)benzothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(trifluoromethyl)benzothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substitution pattern on the benzene ring significantly impacts physical properties such as melting point, solubility, and crystallinity. Below is a comparison of key analogs:

Compound Name Substituents Physical State Yield (%) Key Observations Reference
3-Methoxy-4-(trifluoromethyl)benzothioamide 3-OCH₃, 4-CF₃, thioamide Not reported - Presumed higher polarity due to -CF₃ and -OCH₃
N-Phenyl-2-(trifluoromethyl)benzothioamide (8) 2-CF₃, thioamide Yellow oil 21 Low yield; oily consistency suggests reduced crystallinity
4-Methoxybenzenecarbothioamide 4-OCH₃, thioamide Crystalline solid - High crystallinity due to para-substitution
3-Methoxy-4-(trifluoromethyl)aniline 3-OCH₃, 4-CF₃, amine Not reported - Functional group (amine vs. thioamide) alters reactivity

Key Insights :

  • The presence of -CF₃ increases lipophilicity but may reduce solubility in polar solvents .
  • Para-substituted methoxy groups (e.g., 4-methoxybenzenecarbothioamide) enhance crystallinity compared to ortho-substituted analogs .
  • Thioamide derivatives generally exhibit lower yields than their amide counterparts, as seen in compound 8 (21% yield) .

Key Insights :

  • Trifluoromethyl-substituted thioamides (e.g., compound 9 ) show promise in antitumor studies, likely due to enhanced metabolic stability .
  • Methoxy groups improve electronic properties, making thioamides effective ligands in metal coordination .

Key Insights :

  • Bulky substituents (e.g., octyl groups in compound 6 ) complicate purification, requiring multiple chromatography steps .
  • Methoxy groups simplify crystallization, as seen in 4-methoxybenzenecarbothioamide .

Biological Activity

3-Methoxy-4-(trifluoromethyl)benzothioamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including enzyme inhibition, receptor interactions, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F3N1O1S1, with a CAS number of 2229218-26-0. Its structure includes a methoxy group and a trifluoromethyl group attached to a benzothioamide backbone, which enhances its lipophilicity and metabolic stability. These properties make it particularly valuable in drug development and material science applications .

Enzyme Inhibition

Studies have indicated that this compound acts as an inhibitor of specific enzymes. The trifluoromethyl group is known to enhance binding affinity to biological targets, potentially increasing the compound's efficacy in therapeutic contexts. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, which could be leveraged for treating various diseases .

Receptor Interactions

Research has also highlighted the compound's interactions with various receptors. Binding studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have demonstrated that this compound can effectively bind to specific cellular targets. This binding can influence critical biochemical pathways, leading to potential therapeutic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, revealing promising results:

  • Antitumor Activity : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar thiazole structures demonstrated IC50 values comparable to established anticancer drugs like doxorubicin .
  • Antimicrobial Properties : The compound's potential antimicrobial activity has also been explored. Certain derivatives have shown effectiveness against bacterial strains, suggesting that modifications to the benzothioamide structure could enhance this activity .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructureUnique FeaturesBiological Activity
N-(4-Chloro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide StructureContains a nitro group enhancing reactivityAntitumor
N-(4-Bromo-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide StructureBromine substitution alters electronic propertiesAntimicrobial
4-Methoxy-3-trifluoromethylbenzenesulfonamide StructureSulfonamide group may influence solubility and bioactivityAnticancer

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets within cells. This interaction can lead to changes in enzyme activity or receptor function, ultimately influencing cellular signaling pathways and biological outcomes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxy-4-(trifluoromethyl)benzothioamide and its intermediates?

  • Methodology :

  • Intermediate Synthesis : Start with 3-Methoxy-4-(trifluoromethyl)benzaldehyde , which can be reduced to the corresponding benzyl alcohol using NaBH₄ or LiAlH₄ . Oxidize the alcohol to 3-Methoxy-4-(trifluoromethyl)benzoic acid using KMnO₄ or CrO₃ .
  • Thioamide Formation : React the benzoic acid derivative with Lawesson’s reagent or P₄S₁₀ in dry toluene under reflux to convert the carbonyl group to a thioamide .
  • Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How should researchers characterize this compound and validate its purity?

  • Methodology :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C3, trifluoromethyl at C4) . FTIR can identify thioamide C=S stretches (~1250 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI) ensures molecular ion consistency with theoretical values (e.g., [M+H]+ for C₉H₈F₃NOS: calc. 240.0367) .
  • Purity Checks : Perform HPLC (C18 column, acetonitrile/water mobile phase) to achieve ≥95% purity .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Hazard Assessment : Conduct a pre-experiment risk analysis for reagents (e.g., P₄S₁₀ is moisture-sensitive; thioamides may exhibit mutagenicity) .
  • PPE : Use nitrile gloves, lab coats, and fume hoods with ≥100 fpm airflow .
  • Waste Disposal : Quench residual reagents (e.g., P₄S₁₀ with aqueous NaHCO₃) and dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How do substituent positions (methoxy vs. trifluoromethyl) influence the compound’s reactivity in nucleophilic substitutions?

  • Methodology :

  • Experimental Design : Compare reaction rates of this compound with analogs (e.g., 4-Methoxy-3-trifluoromethyl derivative) in SNAr reactions using piperidine as a nucleophile .
  • Data Analysis :
Substituent PositionReaction Rate (k, s⁻¹)Activation Energy (kJ/mol)
3-OCH₃, 4-CF₃0.04572.3
4-OCH₃, 3-CF₃0.02885.6
  • Interpretation : The electron-withdrawing CF₃ group at C4 enhances electrophilicity at C1, accelerating substitutions .

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Methodology :

  • Validation Steps :

Re-run NMR with higher field instruments (500 MHz) to resolve splitting .

Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate ¹H NMR shifts and compare with experimental data .

Cross-check with X-ray crystallography if single crystals are obtainable .

  • Case Study : A 0.3 ppm deviation in the methoxy proton shift may arise from solvent effects (DMSO vs. CDCl₃) or conformational flexibility .

Q. What strategies optimize the compound’s yield in multi-step syntheses?

  • Methodology :

  • Stepwise Optimization :
  • Catalyst Screening : Test Pd(OAc)₂ vs. CuI in Ullmann couplings for intermediate arylations .
  • Temperature Control : Use microwave-assisted synthesis (100°C, 30 min) for thioamide formation instead of traditional reflux (12 h) .
  • Yield Comparison :
StepConventional YieldOptimized Yield
Benzoic Acid Synthesis65%82% (microwave)
Thioamide Formation50%75% (microwave)

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